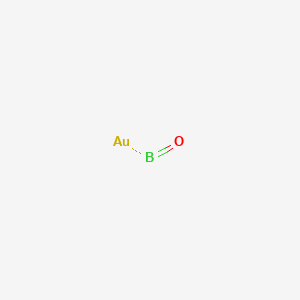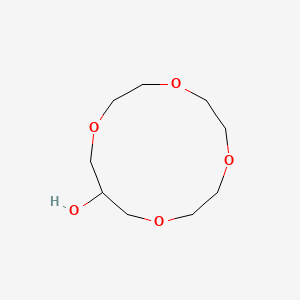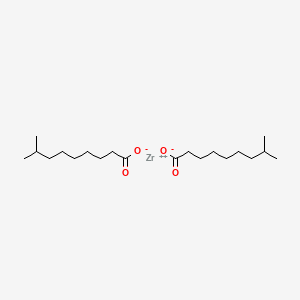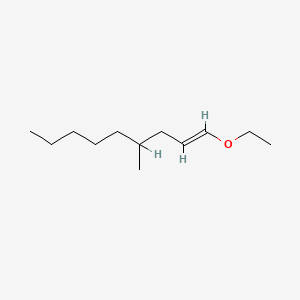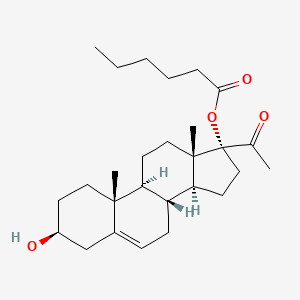
3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate is a synthetic steroid derivative. It is part of the pregnane steroid family, which includes compounds that are structurally related to progesterone. This compound is characterized by its hydroxyl groups at the 3beta and 17 positions and a hexanoate ester at the 17 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate typically involves multiple steps starting from a suitable steroid precursor. The hydroxylation at the 3beta and 17 positions can be achieved through selective oxidation reactions. The esterification at the 17 position with hexanoic acid is usually performed under acidic conditions using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Hydroxylation: Using specific oxidizing agents to introduce hydroxyl groups at the desired positions.
Esterification: Reacting the hydroxylated steroid with hexanoic acid in the presence of a catalyst.
Purification: Employing techniques like recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce deoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain endocrine disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
The mechanism of action of 3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate involves its interaction with steroid hormone receptors. It binds to these receptors, modulating their activity and influencing gene expression. This interaction affects various physiological processes, including metabolism, immune response, and reproductive functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3beta,17alpha-Dihydroxypregn-5-en-20-one
- 3beta,16alpha-Dihydroxypregn-5-en-20-one
- 3beta,21-Dihydroxypregn-5-en-20-one
Uniqueness
3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate is unique due to the presence of the hexanoate ester at the 17 position, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This structural modification can enhance its stability and bioavailability compared to similar compounds.
Eigenschaften
CAS-Nummer |
94201-44-2 |
|---|---|
Molekularformel |
C27H42O4 |
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate |
InChI |
InChI=1S/C27H42O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h9,20-23,29H,5-8,10-17H2,1-4H3/t20-,21+,22-,23-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
UNRVSFSDQNHLOX-YOEZIVMMSA-N |
Isomerische SMILES |
CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=O)C |
Kanonische SMILES |
CCCCCC(=O)OC1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



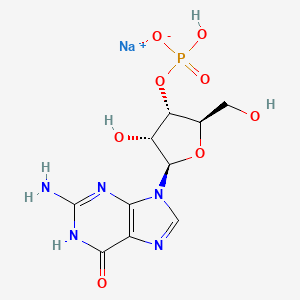
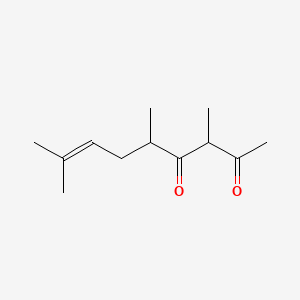
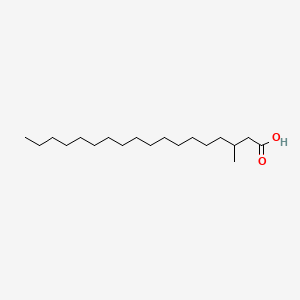


![1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea](/img/structure/B12658149.png)
